tert-butyl N-[2-hydroxy-1-(methylcarbamoyl)ethyl]carbamate
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Overview
Description
tert-Butyl N-[2-hydroxy-1-(methylcarbamoyl)ethyl]carbamate is an organic compound with the molecular formula C9H19NO5. It is a derivative of carbamic acid and is often used in various chemical and biological research applications. The compound is known for its stability and reactivity, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-hydroxy-1-(methylcarbamoyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable hydroxyethyl derivative. One common method includes the use of tert-butyl chloroformate and 2-hydroxyethylamine under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-hydroxy-1-(methylcarbamoyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbamate group can be reduced to amines under specific conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Alkyl halides or sulfonates are often used as electrophiles in substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Primary or secondary amines.
Substitution: Alkylated derivatives of the original compound.
Scientific Research Applications
tert-Butyl N-[2-hydroxy-1-(methylcarbamoyl)ethyl]carbamate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in organic synthesis and is used in the preparation of various complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-hydroxy-1-(methylcarbamoyl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved include covalent modification of active sites and non-covalent interactions with enzyme surfaces .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamate
- tert-Butyl (2-hydroxy-1-phenylethyl)carbamate
- N-Boc-tris(hydroxymethyl)aminomethane
Uniqueness
tert-Butyl N-[2-hydroxy-1-(methylcarbamoyl)ethyl]carbamate is unique due to its specific functional groups that allow for a wide range of chemical reactions. Its stability and reactivity make it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[3-hydroxy-1-(methylamino)-1-oxopropan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6(5-12)7(13)10-4/h6,12H,5H2,1-4H3,(H,10,13)(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPIRCKOYWMVKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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